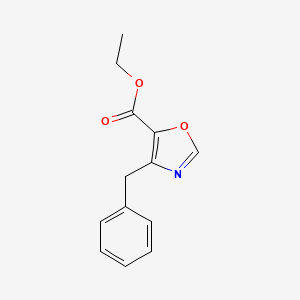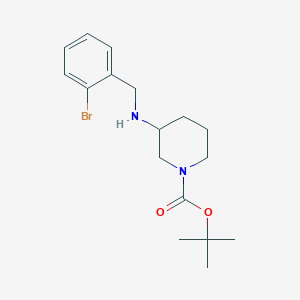
1-Boc-3-(2-bromo-benzylamino)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(2-bromo-benzylamino)-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-bromo-benzylamino)-piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.
Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.
Coupling Reaction: The brominated benzyl group is then coupled with the Boc-protected piperidine using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-(2-bromo-benzylamino)-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids: Such as trifluoroacetic acid (TFA) for deprotection reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Free Amine: After deprotection of the Boc group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(2-bromo-benzylamino)-piperidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-3-(2-chloro-benzylamino)-piperidine: Similar structure with a chloro substituent instead of bromo.
1-Boc-3-(2-fluoro-benzylamino)-piperidine: Similar structure with a fluoro substituent.
Uniqueness
1-Boc-3-(2-bromo-benzylamino)-piperidine is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Propiedades
Número CAS |
887584-29-4 |
|---|---|
Fórmula molecular |
C17H25BrN2O2 |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
Clave InChI |
BQHSQMQLYLXFGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
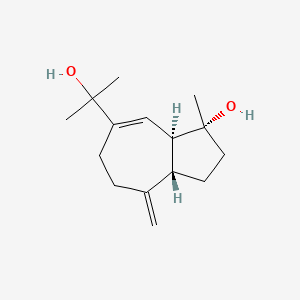
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
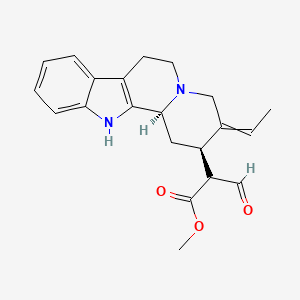
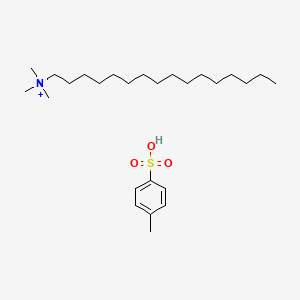
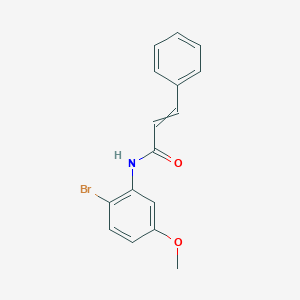
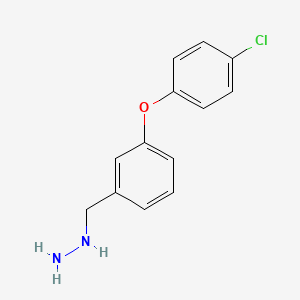
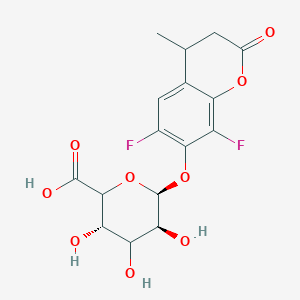
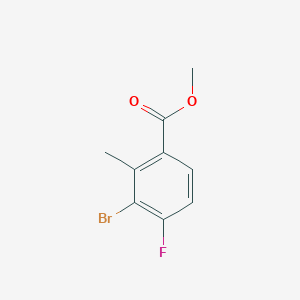
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
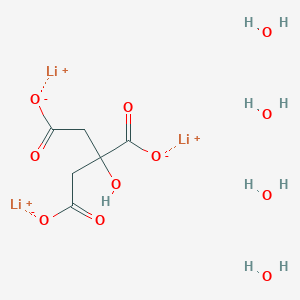

![6-{1-[(9aR,11aR)-4-hydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,8H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}-4-methyl-3-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5,6-dihydropyran-2-one](/img/structure/B12436039.png)
